molecular formula C5H13I2N B6606293 (4-iodobutyl)(methyl)aminehydroiodide CAS No. 2825008-57-7

(4-iodobutyl)(methyl)aminehydroiodide

Cat. No.: B6606293
CAS No.: 2825008-57-7
M. Wt: 340.97 g/mol
InChI Key: RHPGSTRDRZTPQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, which “(4-iodobutyl)(methyl)amine hydroiodide” is a type of, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Chemical Reactions Analysis

Amines, such as “(4-iodobutyl)(methyl)amine hydroiodide”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and the formation of alkenes via a Hofmann elimination . The exact reactions that “(4-iodobutyl)(methyl)amine hydroiodide” can undergo would depend on the specific conditions and reagents present.

Mechanism of Action

The mechanism of action of amines in general involves the lone pair of electrons on the nitrogen atom, which makes these compounds not only basic, but also good nucleophiles . This allows amines to react with electrophiles in several polar reactions .

Future Directions

The future directions of research involving amines, such as “(4-iodobutyl)(methyl)amine hydroiodide”, could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For example, amines are a family of chemical compounds that have potential applications in various fields, including the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-iodo-N-methylbutan-1-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IN.HI/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPGSTRDRZTPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCI.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13I2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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